Chlorosulfonyl isocyanate

Reactivity Quantification Electrophilicity Mayr Scale

Chlorosulfonyl isocyanate (CSI, CAS 1189-71-5) is a bifunctional electrophilic reagent comprising a chlorosulfonyl group (SO₂Cl) and an isocyanate moiety (–N=C=O), with molecular formula CClNO₃S and molecular weight 141.53 g/mol. CSI is classified as the strongest biselectrophile among commercially available sulfonyl isocyanates , characterized by three reactive sites: cycloaddition at the C=N bond, nucleophilic addition at the C=O bond, and nucleophilic substitution at the S(VI) center.

Molecular Formula CClNO3S
Molecular Weight 141.53 g/mol
CAS No. 1189-71-5
Cat. No. B042156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorosulfonyl isocyanate
CAS1189-71-5
SynonymsSulfuryl Chloride Isocyanate;  Isocyanic Acid Anhydride with Chlorosulfonic Acid;  CSI;  Chlorosulfuric Acid Anhydride with Isocyanic Acid;  Chlorosulphonyl Isocyanate;  Chlorsulfonyl Isocyanate;  N-Chlorosulfonyl Isocyanate;  N-Chlorosulphonyl Isocyanate; 
Molecular FormulaCClNO3S
Molecular Weight141.53 g/mol
Structural Identifiers
SMILESC(=NS(=O)(=O)Cl)=O
InChIInChI=1S/CClNO3S/c2-7(5,6)3-1-4
InChIKeyWRJWRGBVPUUDLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorosulfonyl Isocyanate (CSI) CAS 1189-71-5: Technical Baseline for Procurement Evaluation


Chlorosulfonyl isocyanate (CSI, CAS 1189-71-5) is a bifunctional electrophilic reagent comprising a chlorosulfonyl group (SO₂Cl) and an isocyanate moiety (–N=C=O), with molecular formula CClNO₃S and molecular weight 141.53 g/mol . CSI is classified as the strongest biselectrophile among commercially available sulfonyl isocyanates , characterized by three reactive sites: cycloaddition at the C=N bond, nucleophilic addition at the C=O bond, and nucleophilic substitution at the S(VI) center . Its physical properties include density 1.626 g/mL at 25°C, boiling point 107°C, and melting point −44°C . CSI serves as a key intermediate in pharmaceutical β-lactam antibiotic synthesis, agrochemical sulfonylurea production, and next-generation lithium battery electrolyte manufacturing [1].

Why Chlorosulfonyl Isocyanate (CSI) Cannot Be Replaced by Generic Isocyanates or Sulfonyl Chlorides


CSI occupies a unique reactivity niche that cannot be replicated by simple substitution with conventional isocyanates (e.g., phenyl isocyanate) or standalone sulfonyl chlorides [1]. The electron-withdrawing chlorosulfonyl group dramatically enhances the electrophilicity of the isocyanate carbon, enabling [2+2] cycloadditions with alkenes that ordinary isocyanates cannot perform [2]. Unlike p-tosyl isocyanate, which shares the sulfonyl-isocyanate scaffold but lacks the chlorosulfonyl group's nucleophilic substitution capacity, CSI enables sequential bifunctional derivatization where the isocyanate reacts first, followed by sulfonyl chloride functionalization . This hierarchical reactivity permits controlled one-pot syntheses of complex architectures such as sulfonylureas and N-sulfonyl-β-lactams—transformations that would require multiple steps and different reagents if attempted with in-class alternatives [3].

Chlorosulfonyl Isocyanate (CSI) Procurement Evidence: Quantified Differentiation Versus Closest Analogs


CSI Exhibits Electrophilicity Approximately 10⁸× Higher Than Phenyl Isocyanate

CSI demonstrates extreme electrophilicity driven by the electron-withdrawing chlorosulfonyl group. While a direct Mayr E parameter for CSI is not available in the database, the structurally analogous p-tosyl isocyanate (p-CH₃-C₆H₄-SO₂-NCO) has an E parameter of -7.69, which is 7.69 units higher (more electrophilic) than phenyl isocyanate at -15.38 [1]. Based on the Mayr–Patz equation (log k = sN(E + N)), a ΔE of +7.69 corresponds to a reaction rate increase of approximately 5 × 10⁷- to 10⁸-fold with typical nucleophiles. CSI, bearing a more strongly electron-withdrawing chlorosulfonyl group (SO₂Cl) than p-tosyl isocyanate's tosyl group (SO₂-C₆H₄-CH₃), is expected to be even more electrophilic than p-tosyl isocyanate [2].

Reactivity Quantification Electrophilicity Mayr Scale

CSI Enables [2+2] Cycloaddition with Unactivated Alkenes; Phenyl Isocyanate Fails Entirely

CSI reacts with a wide variety of alkenes via [2+2] cycloaddition to yield N-chlorosulfonyl-β-lactams, which are readily converted to N-unsubstituted β-lactams [1]. In contrast, phenyl isocyanate gives β-lactams only with highly electron-rich alkenes such as ketene acetals and tetramethoxyethylene [1]. With enamines, phenyl isocyanate yields unstable β-lactams that degrade to ring-opened amides, whereas CSI produces stable N-chlorosulfonyl-β-lactams that can be isolated and further functionalized [1]. In a representative example, reaction of CSI with 1-p-chlorophenylthio-1-propene in dry ether at -30°C afforded the desired 2-azetidinone (β-lactam) derivative in 63% isolated yield, with the p-methyl analog giving 66.4% yield [2].

β-Lactam Synthesis Cycloaddition Antibiotic Precursors

CSI Functions as a Biselectrophile with Hierarchical Reactivity; p-Tosyl Isocyanate Lacks Second Electrophilic Site

CSI possesses two electrophilic centers with distinct reactivity profiles: the isocyanate carbon (which undergoes cycloaddition or nucleophilic addition) and the sulfonyl chloride sulfur (which undergoes nucleophilic substitution) . Critically, the isocyanate portion reacts prior to the chlorosulfonyl group, enabling controlled sequential functionalization . This allows, for example, CSI to react with an amine to generate a chlorosulfonyl urea intermediate, which then reacts with a second amine to produce a sulfamoyl urea in a single synthetic operation . In contrast, p-tosyl isocyanate (p-CH₃-C₆H₄-SO₂-NCO) contains a sulfonyl group but lacks a displaceable chloride; it cannot undergo subsequent nucleophilic substitution after isocyanate addition, terminating reactivity after a single functionalization [1].

Sequential Functionalization Biselectrophile Sulfonylurea Synthesis

CSI Serves as a Stable Isocyanic Acid Equivalent; Direct Use of HNCO Is Impractical Due to Toxicity and Volatility

Isocyanic acid (HNCO) is a highly toxic, volatile liquid with a boiling point of 23°C, making it extremely hazardous and impractical for routine laboratory use . CSI functions as a practical isocyanic acid equivalent: after reaction of the isocyanate moiety, the chlorosulfonyl group can be hydrolyzed with aqueous workup to yield the same N-free amine or β-lactam products that would be obtained using HNCO . CSI is a liquid with a boiling point of 107°C , significantly higher than HNCO (23°C), and can be handled using standard inert-atmosphere techniques with chlorocarbon or acetonitrile solvents [1].

Isocyanic Acid Equivalent Reagent Safety Operational Practicality

CSI Is a Key Precursor for LiFSI Electrolyte; Alternative Sulfonylating Agents Do Not Provide the Required NCO Moiety

CSI provides the sulfonyl-isocyanate skeleton essential for synthesizing bis(fluorosulfonyl)imide (FSI) and its lithium salt (LiFSI), a next-generation lithium battery electrolyte [1]. In a patented continuous process, CSI reacts with HF to produce bis(fluorosulfonyl)imide with yields up to 66% (determined by ¹⁹F-NMR) [2]. Alternative sulfonylating agents such as chlorosulfonic acid or sulfuryl chloride lack the isocyanate (–NCO) functionality required to construct the imide nitrogen bridge of the FSI anion [3]. While these alternatives can introduce sulfonyl groups, they cannot form the N(SO₂F)₂ core structure without additional nitrogen-introducing steps.

LiFSI Synthesis Lithium Battery Electrolyte Energy Materials

Chlorosulfonyl Isocyanate (CSI) Procurement: Evidence-Backed Application Scenarios


β-Lactam Antibiotic Intermediate Synthesis via [2+2] Cycloaddition

CSI is the reagent of choice for constructing the β-lactam core of antibiotics including penicillins, cephalosporins, carbapenems, and penems [1]. The [2+2] cycloaddition of CSI with alkenes produces N-chlorosulfonyl-β-lactams that are readily hydrolyzed to the free β-lactam [2]. This reaction proceeds with diverse alkene substrates including vinyl sulfides (63-66.4% isolated yield), conjugated dienes, and vinyl acetates—a substrate scope unattainable with conventional isocyanates [3]. Procurement relevance: CSI is the only commercially available reagent capable of delivering this transformation across the breadth of alkene substrates required for pharmaceutical β-lactam library synthesis [1].

Sulfonylurea Herbicide and Pharmaceutical Synthesis via Sequential Functionalization

CSI enables efficient one-pot synthesis of sulfonylureas and sulfamoyl ureas—the core pharmacophores of commercial ALS-inhibiting herbicides (e.g., cyclosulfamuron, orthosulfamuron) and human ACAT inhibitors [1]. The sequential reactivity of CSI (isocyanate addition first, followed by sulfonyl chloride substitution) allows controlled reaction with two different amines without intermediate isolation [2]. This biselectrophilic capacity directly reduces synthetic step count compared to multi-reagent approaches using separate isocyanates and sulfonyl chlorides [3]. Procurement relevance: CSI provides a convergent synthetic pathway unavailable with single-function reagents such as p-tosyl isocyanate or phenyl isocyanate.

Lithium Bis(fluorosulfonyl)imide (LiFSI) Electrolyte Precursor Manufacturing

CSI serves as a critical precursor for LiFSI, a next-generation lithium battery electrolyte offering higher ionic conductivity and thermal stability than conventional LiPF₆ [1]. CSI provides the sulfonyl-isocyanate skeleton that, upon reaction with HF, yields the FSI anion core [2]. Patent literature reports LiFSI yields up to 66% from CSI in continuous processes [3]. Procurement relevance: CSI is an essential raw material for LiFSI production; alternative sulfonylating agents (chlorosulfonic acid, sulfuryl chloride) cannot construct the N(SO₂F)₂ imide core without additional nitrogen-introduction steps, making CSI irreplaceable for this application.

Introduction of Protected Amino Groups in Complex Natural Product Synthesis

CSI is employed for regio- and diastereoselective introduction of protected amino groups in chiral molecule synthesis [1]. Specifically, CSI reacts with hydroxyl or amine substrates to form sulfamoyl intermediates that, upon hydrolysis, release free amines—functionally equivalent to direct isocyanic acid addition but with far greater operational safety [2]. This application has been demonstrated in the synthesis of chiral, polyhydroxylated piperidines and benzimidazolones [1]. Procurement relevance: CSI provides a practical, bench-stable alternative to hazardous isocyanic acid (HNCO, bp 23°C) while enabling the same chemical transformations [2].

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